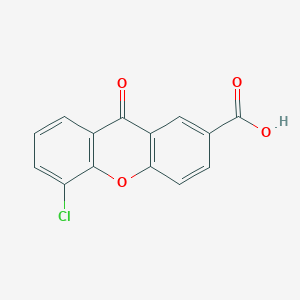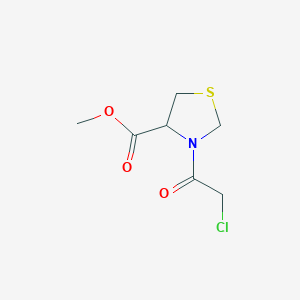![molecular formula C20H23NO4S B1661169 1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid CAS No. 885269-28-3](/img/structure/B1661169.png)
1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid
Übersicht
Beschreibung
Cyclohexanecarboxylic acid is an organic compound with the formula C6H11CO2H. It is the carboxylic acid of cyclohexane and is a colorless oil that crystallizes near room temperature . 4-Methyl-1-cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .
Molecular Structure Analysis
The molecular formula of cyclohexanecarboxylic acid is C7H12O2 . The structure of cyclohexanecarboxylic acid can be viewed using Java or Javascript .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .
Physical And Chemical Properties Analysis
Cyclohexanecarboxylic acid is a colorless solid with a melting point in the region of 30–31 °C and a boiling point of approximately 232–234 °C . The compound is slightly soluble in water and readily soluble in organic solvents like ethanol, ether, and chloroform . 4-Methyl-1-cyclohexanecarboxylic acid has a refractive index of n20/D 1.4598 (lit.), a boiling point of 134-136 °C/15 mmHg (lit.), and a density of 1.005 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Potentiator
A tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, featuring an ether-linked isopropylsulfonamide and biphenyl group, has been identified. This class includes compounds designed to enhance cognitive functions, potentially addressing cognitive deficits in conditions like schizophrenia. Their development involves structure-based design, highlighting the therapeutic potential of such chemical entities in neuropharmacology (Shaffer et al., 2015).
Antimicrobial Activity
Novel derivatives carrying the sulfonamide moiety have shown significant antimicrobial activity. These compounds, synthesized from specific starting materials, displayed higher activity against a panel of Gram-positive and Gram-negative bacteria and fungi compared to reference drugs. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Organic Synthesis Intermediates
Studies on Lewis acid-catalyzed reactions have generated useful intermediates in organic synthesis, such as cyclobutane derivatives. These reactions provide a contrast to free radical additions, showcasing the versatility of chemical reactions in producing valuable compounds for further synthetic applications (Yu et al., 2009).
Anticancer Activity
The compound Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) has been investigated for its potential anticancer activity. It specifically inhibits Cdk4-cyclin D1 and tubulin polymerization, blocking cancer cell growth and inducing apoptosis in certain cancer cell lines. This research highlights the compound's promising efficacy in preclinical models, suggesting its potential for clinical development in cancer therapy (Mahale et al., 2014).
Coordination Polymers and Catalysis
The development of coordination polymers for catalysis, such as the synthesis and catalytic activity of copper complexes in hydrocarbon oxidation, illustrates the potential of such compounds in green chemistry and industrial applications. These studies demonstrate the role of coordination chemistry in facilitating efficient and environmentally friendly catalytic processes (Hazra et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid” are not available, cyclohexanecarboxylic acid and its derivatives have a multitude of applications and uses. They serve as important intermediates in organic synthesis and are employed in the synthesis of a variety of other organic compounds, including esters, amides, anhydrides, and other derivatives . They are also used as building blocks in the synthesis of various pharmaceutical drugs .
Eigenschaften
IUPAC Name |
1-[[4-(4-methylphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-5-7-16(8-6-15)17-9-11-18(12-10-17)26(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHNAAEMJPJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141412 | |
| Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid | |
CAS RN |
885269-28-3 | |
| Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




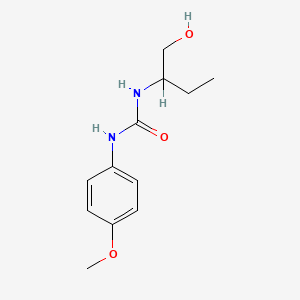
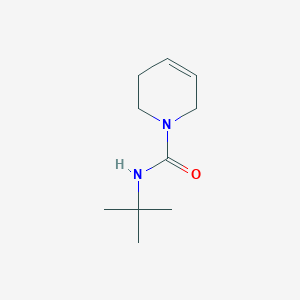
![N,N-dimethyl-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-phenylacetamide](/img/structure/B1661090.png)
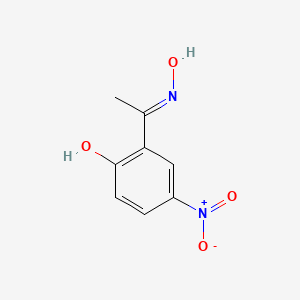

![Benzoic acid, 4-[[[[(4-methylphenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B1661097.png)

![1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide](/img/structure/B1661102.png)


